propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-4-one core, which is linked to a tert-butylphenoxy group and a propyl acetate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Tert-Butylphenoxy Group: The chromen-4-one core is then reacted with a tert-butylphenol derivative in the presence of a suitable catalyst to introduce the tert-butylphenoxy group.
Attachment of the Propyl Acetate Moiety: Finally, the compound is esterified with propyl acetate under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various esters depending on the substituent used.
Scientific Research Applications
PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-TERT-BUTYLPHENOXY)PROPYL)PIPERIDINE: Shares the tert-butylphenoxy group and is studied for its dual-target activity against MAO-B and H3 receptors.
4-TERT-BUTYLPHENOXYALKYLAMINES: A class of compounds with similar structural features and biological activities.
Uniqueness
PROPYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE stands out due to its unique combination of a chromen-4-one core and a propyl acetate moiety, which imparts distinct chemical properties and enhances its versatility in various applications .
Properties
Molecular Formula |
C24H26O6 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
propyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H26O6/c1-5-12-27-22(25)15-28-18-10-11-19-20(13-18)29-14-21(23(19)26)30-17-8-6-16(7-9-17)24(2,3)4/h6-11,13-14H,5,12,15H2,1-4H3 |
InChI Key |
XGXIEEURFKJVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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